Ethene;ethenyl acetate Ethene;ethenyl acetate
Brand Name: Vulcanchem
CAS No.: 104912-80-3
VCID: VC20743698
InChI: InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2
SMILES: CC(=O)OC=C.C=C
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Ethene;ethenyl acetate

CAS No.: 104912-80-3

Cat. No.: VC20743698

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Ethene;ethenyl acetate - 104912-80-3

CAS No. 104912-80-3
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name ethene;ethenyl acetate
Standard InChI InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2
Standard InChI Key HDERJYVLTPVNRI-UHFFFAOYSA-N
SMILES CC(=O)OC=C.C=C
Canonical SMILES CC(=O)OC=C.C=C

Chemical Identity and Structure

Ethene;ethenyl acetate refers to a copolymer formed from ethylene (C₂H₄) and vinyl acetate (CH₃CO₂CH=CH₂) monomers. The compound exists in multiple variations depending on the ratio of its constituent components, resulting in different CAS registry numbers and physical properties.

The compound's core structure includes ethylene segments alternating with vinyl acetate units distributed throughout the polymer chain. The precise arrangement of these segments significantly influences the material's properties and applications.

Chemical Identifiers

The primary chemical identifiers of Ethene;ethenyl acetate vary based on specific formulations:

ParameterValueSource
CAS Registry Number63330-34-7
Molecular FormulaC₁₈H₃₂O₄
Molecular Weight312.44400 g/mol
Exact Mass312.23000
Alternate NameEthene,ethenyl acetate,ethenyl 8-methylnonanoate

It's important to note that vinyl acetate itself (a key component of the copolymer) has the molecular formula C₄H₆O₂ with a molecular weight of 86.0892 g/mol and CAS Registry Number 108-05-4 .

Structural Characteristics

The structure of Ethene;ethenyl acetate copolymers can vary significantly based on the vinyl acetate content. Generally, these copolymers can be categorized into three distinct types:

  • Low vinyl acetate content (up to 4%): Exhibits properties similar to low-density polyethylene but with enhanced gloss, softness, and flexibility.

  • Medium vinyl acetate content (4-30%): Demonstrates thermoplastic elastomer characteristics with good low-temperature properties and toughness.

  • High vinyl acetate content (>60%): Behaves similarly to ethylene-vinyl acetate rubber with distinctive elastomeric properties .

The molecular structure features a carbon backbone with periodic acetate side groups attached at vinyl acetate incorporation points. This arrangement creates a semi-crystalline structure with amorphous regions that contribute to the material's unique physical properties.

Physical and Chemical Properties

Ethene;ethenyl acetate demonstrates a range of physical and chemical properties that make it suitable for various applications. These properties can be modified by adjusting the vinyl acetate content within the copolymer.

General Physical Properties

The physical properties of Ethene;ethenyl acetate and its components include:

PropertyValueNotes
Physical StateVaries by formulationTypically solid or semi-solid
ColorColorless to whiteDepending on formulation
PSA52.60000
LogP5.16490
Density0.956 g/mL (vinyl acetate component)At 25°C
Melting Point-93°C (vinyl acetate component)
Boiling Point72-73°C (vinyl acetate component)
Flash Point20°F (vinyl acetate component)

Polymer Characteristics

As a copolymer, Ethene;ethenyl acetate exhibits properties that distinguish it from its constituent monomers:

  • Elasticity: The material demonstrates rubber-like softness and flexibility.

  • Optical Properties: Good clarity and gloss, particularly in formulations with higher vinyl acetate content.

  • Thermal Properties: Excellent low-temperature toughness and resistance.

  • Stress Resistance: Notable stress-crack resistance compared to standard polyethylene.

  • Environmental Resistance: Good resistance to UV radiation.

  • Waterproof Properties: Effective waterproofing capabilities, making it suitable for sealants and adhesives .

The copolymer's properties can be customized by adjusting the ratio of ethylene to vinyl acetate, enabling manufacturers to create materials with specific characteristics for targeted applications.

Preparation Methods

The synthesis of Ethene;ethenyl acetate involves several established industrial processes. The preparation begins with the individual components before proceeding to copolymerization.

Vinyl Acetate Monomer Preparation

Before copolymerization, vinyl acetate (ethenyl acetate) must be prepared. The modern industrial method involves the reaction of ethylene and acetic acid with oxygen using a palladium catalyst:

2C₂H₄ + 2CH₃CO₂H + O₂ → 2CH₃CO₂CHCH₂ + 2H₂O

This method has largely replaced the older process involving the addition of acetic acid to acetylene. An alternative route still used for approximately one-third of global production involves hydroesterification:

CH₃CO₂H + C₂H₂ → CH₃CO₂CHCH₂

Copolymerization Process

The copolymerization of ethylene and vinyl acetate typically follows these steps:

  • Monomer Preparation: Purification of ethylene and vinyl acetate monomers to remove impurities.

  • Polymerization: Combination of monomers under controlled conditions with appropriate catalysts.

  • Oxidation: In some formulations, the polymer undergoes a subsequent oxidation process to achieve specific properties.

  • Processing: The resulting polymer is processed into its final form (pellets, sheets, etc.).

The polymerization reaction is generally conducted under high pressure (1000-3000 atm) at temperatures between 100-300°C with free-radical initiators. The process can be carried out in bulk, solution, or emulsion polymerization formats, depending on the desired properties of the final product.

Chemical Reactions

Ethene;ethenyl acetate undergoes various chemical reactions that influence its properties and applications.

Oxidation Reactions

The copolymer can be further oxidized to modify its properties, particularly to introduce additional functional groups. Oxidation typically occurs at the tertiary carbon atoms or at the acetate groups, resulting in:

  • Increased polarity

  • Enhanced adhesion properties

  • Modified thermal stability

  • Changed solubility characteristics

Reduction Reactions

Reduction reactions can alter the polymer's functional groups, particularly the acetate components. These reactions may involve:

  • Conversion of acetate groups to alcohols

  • Modification of the carbon backbone structure

  • Alteration of crystallinity and mechanical properties

Substitution Reactions

Substitution reactions allow for the replacement of specific functional groups, offering pathways to create derivative materials with unique properties. Common substitution reactions include:

  • Hydrolysis of acetate groups

  • Introduction of alternative side chains

  • Grafting of functional molecules onto the polymer backbone

The reactivity of Ethene;ethenyl acetate is influenced by the vinyl acetate content, with higher acetate concentrations generally resulting in greater chemical reactivity.

Applications and Uses

Ethene;ethenyl acetate finds extensive applications across multiple industries due to its versatile properties.

Medical Applications

In the medical field, Ethene;ethenyl acetate serves various purposes:

  • Drug Delivery Systems: The copolymer creates encapsulation matrices for controlled drug release.

  • Tissue Engineering: Provides scaffolding materials for cell growth with controlled degradation rates.

  • Medical Devices: Components in various medical devices requiring flexibility and biocompatibility.

  • Wound Dressings: Waterproof and breathable layers in advanced wound care products .

Industrial Applications

The industrial sector utilizes Ethene;ethenyl acetate extensively:

  • Adhesives: Hot-melt adhesives, particularly formulations with approximately 11% vinyl acetate content.

  • Film Production: Flexible, clear films with good moisture resistance.

  • Wire and Cable Coatings: Insulation materials with good electrical properties.

  • Packaging: Flexible packaging materials with good sealing properties.

  • Footwear: Foam materials for shoe soles and inserts .

Agricultural Applications

In agriculture, Ethene;ethenyl acetate serves several purposes:

  • Seed Coating: Protective coatings for seeds to improve handling and germination.

  • Fertilizer Encapsulation: Controlled-release fertilizers with polymer coatings.

  • Agricultural Films: Greenhouse covers and mulch films with tailored light transmission and durability.

Construction and Building Materials

The construction industry employs Ethene;ethenyl acetate in:

  • Sealants: Weather-resistant sealants for windows and joints.

  • Roofing Materials: Flexible membranes and underlayments.

  • Flooring: Underlayment materials and foam padding.

  • Insulation: Flexible foam insulation products.

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